molecular formula C8H7ClN2O3 B12469759 1-(5-Amino-4-chloro-2-nitrophenyl)ethanone

1-(5-Amino-4-chloro-2-nitrophenyl)ethanone

Cat. No.: B12469759
M. Wt: 214.60 g/mol
InChI Key: HVDTWARCFOGXTA-UHFFFAOYSA-N
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Description

1-(5-Amino-4-chloro-2-nitrophenyl)ethanone is an organic compound with a complex structure that includes amino, chloro, and nitro functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Amino-4-chloro-2-nitrophenyl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroacetophenone to introduce the nitro group, followed by amination to replace a hydrogen atom with an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

1-(5-Amino-4-chloro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Amino-4-chloro-2-nitrophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-(5-Amino-4-chloro-2-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its derivatives may inhibit specific enzymes or interfere with cellular pathways, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

1-(5-Amino-4-chloro-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

1-(5-amino-4-chloro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,10H2,1H3

InChI Key

HVDTWARCFOGXTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N

Origin of Product

United States

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